molecular formula C18H21N3O2S2 B11435354 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B11435354
M. Wt: 375.5 g/mol
InChI Key: PTLQVOHXJZUPHT-UHFFFAOYSA-N
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Description

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include a thieno[3,2-d]pyrimidine derivative and a phenylethylamine derivative. The key steps in the synthesis may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a sulfanyl group.

    Acylation Reaction: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The unique structural features of this compound make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may facilitate binding to these targets, while the sulfanyl and phenylethyl groups may enhance its activity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE
  • 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHYLETHYL)ACETAMIDE

Uniqueness

The unique combination of the thieno[3,2-d]pyrimidine core with the sulfanyl and phenylethyl groups distinguishes 2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE from other similar compounds. This unique structure may confer specific biological or chemical properties that are advantageous for certain applications.

Properties

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H21N3O2S2/c1-2-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-10-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,22)

InChI Key

PTLQVOHXJZUPHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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